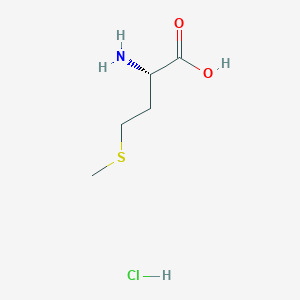

Methionine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUIUMQSEFFIKM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431036 | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6810-12-4 | |

| Record name | Methionine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Solubility Profile of Methionine Hydrochloride: A Technical Guide for Researchers

Introduction: Understanding the Physicochemical Landscape of Methionine Hydrochloride

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous metabolic pathways. Its hydrochloride salt, methionine hydrochloride, is frequently utilized in pharmaceutical and research settings due to its enhanced stability and handling properties. A thorough understanding of its solubility characteristics in both aqueous and organic media is fundamental for its effective application in drug formulation, cell culture, and various biochemical assays. This guide provides an in-depth analysis of the solubility of methionine hydrochloride, elucidating the underlying physicochemical principles that govern its behavior in different solvent systems. We will explore the causality behind experimental choices in solubility determination and provide practical, field-proven insights for laboratory professionals.

Methionine hydrochloride's solubility is dictated by the interplay of its functional groups: a protonated amine (a consequence of the hydrochloride salt form), a carboxylic acid group, and a nonpolar thioether side chain (-S-CH₃). This amphipathic nature results in a nuanced solubility profile, with a strong preference for polar solvents, particularly water.

Quantitative Solubility Analysis: Water vs. Organic Solvents

The solubility of methionine and its hydrochloride salt is significantly higher in aqueous solutions compared to most organic solvents. This is primarily due to the polar nature of the molecule, which allows for strong electrostatic interactions and hydrogen bonding with water molecules.

| Solvent | Compound | Reported Solubility | Temperature (°C) | Reference |

| Water | L-Methionine | 56.6 g/L | 25 | [1] |

| Water | DL-Methionine | ~30 g/L (1 g in 30 mL) | Room Temp | [2] |

| Water | DL-Methionine | ~50-55 g/L | Room Temp | [3] |

| Water | L-Methionine Sulfoxide | ≥30.2 mg/mL | Not Specified | [4] |

| Water | S-(5'-Adenosyl)-L-methionine chloride (hydrochloride) | ~5 mg/mL | Not Specified | [5] |

| 1 M HCl | L-Methionine | 50 mg/mL | Not Specified | [6] |

| Dilute Mineral Acids | L-Methionine | Soluble | Not Specified | [7][8] |

| Dilute Alkali | DL-Methionine | Soluble | Not Specified | [2][9] |

| Ethanol (95%) | DL-Methionine | Slightly Soluble | Not Specified | [9] |

| Ethanol (absolute) | L-Methionine | Insoluble | Not Specified | [1][9] |

| Ethanol | L-Methionine Sulfoxide | Insoluble | Not Specified | [4] |

| Methanol | S-(5'-Adenosyl)-L-methionine chloride (hydrochloride) | ~1 mg/mL | Not Specified | [5] |

| DMSO | L-Methionine | Insoluble | Not Specified | [10][11] |

| DMSO | L-Methionine Methyl Ester Hydrochloride | Soluble | Not Specified | [12] |

| DMSO | L-Methionine Sulfoxide | Insoluble | Not Specified | [4] |

| Acetone | L-Methionine | Insoluble | Not Specified | [1][9] |

| Ether | DL-Methionine | Insoluble | Not Specified | [2][9] |

| Benzene | L-Methionine | Insoluble | Not Specified | [1][9] |

| Chloroform | L-Methionine Methyl Ester Hydrochloride | Soluble | Not Specified | [12] |

| Dichloromethane | L-Methionine Methyl Ester Hydrochloride | Soluble | Not Specified | [12] |

| Ethyl Acetate | L-Methionine Methyl Ester Hydrochloride | Soluble | Not Specified | [12] |

Key Insights from the Data:

-

Aqueous Solubility: Methionine hydrochloride exhibits significant solubility in water, which can be further enhanced by heating or by adjusting the pH to more acidic or basic conditions.[13][14] The protonated amine and the carboxylic acid group can readily form hydrogen bonds with water.

-

Alcohol Solubility: Solubility in alcohols like ethanol is markedly lower than in water.[9][15][16] As the alcohol concentration in an aqueous solution increases, the solubility of methionine decreases.[15] This is due to the lower dielectric constant of alcohols compared to water, which reduces their ability to solvate the charged groups of methionine hydrochloride.

-

Aprotic Polar Solvents: The solubility in polar aprotic solvents like DMSO and acetone is generally poor for the parent amino acid.[1][9][10][11] However, esterification of the carboxylic acid group, as in L-methionine methyl ester hydrochloride, can improve solubility in these solvents.[12] This highlights the critical role of the free carboxylate in hindering solubility in non-protic systems.

-

Nonpolar Solvents: As expected, methionine hydrochloride is virtually insoluble in nonpolar organic solvents such as ether and benzene due to the large difference in polarity.[1][2][9]

The "Why": Mechanistic Insights into Solubility Differences

The dramatic difference in methionine hydrochloride's solubility between water and organic solvents stems from fundamental principles of intermolecular forces and thermodynamics.

Aqueous Solvation: In water, the dissolution process is energetically favorable. The highly polar water molecules act as both hydrogen bond donors and acceptors, forming a stable hydration shell around the methionine hydrochloride molecule. The protonated amino group and the carboxylic acid group are the primary sites for these strong ion-dipole and hydrogen bonding interactions.

Organic Solvents: In contrast, organic solvents are less capable of stabilizing the charged and polar groups of methionine hydrochloride.

-

Protic Organic Solvents (e.g., Ethanol): While capable of hydrogen bonding, their lower polarity compared to water results in weaker interactions with the ionic components of methionine hydrochloride.

-

Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors but not donors. This limits their ability to solvate both the protonated amine and the carboxylate group effectively.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form any significant favorable interactions with the polar functional groups of methionine hydrochloride, leading to negligible solubility.

The following diagram illustrates the key molecular interactions governing the solubility of methionine hydrochloride in water versus a representative organic solvent.

Caption: Molecular interactions of Methionine HCl in water vs. organic solvent.

Experimental Protocol: Determination of Methionine Hydrochloride Solubility

This section outlines a robust, self-validating protocol for determining the equilibrium solubility of methionine hydrochloride in a given solvent. The method described is the isothermal shake-flask method, a gold standard for solubility determination.

Objective: To determine the saturation solubility of methionine hydrochloride in a specified solvent at a constant temperature.

Materials and Reagents:

-

Methionine Hydrochloride (analytical grade)

-

Solvent of interest (HPLC grade)

-

Calibrated analytical balance

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

HPLC system with a suitable detector (e.g., UV or ELSD) or a validated spectrophotometric method.

Protocol Workflow:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Steps:

-

Preparation of Supersaturated Solution: Add an excess amount of methionine hydrochloride to a known volume of the solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature orbital shaker. Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The choice of equilibration time should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has plateaued.

-

Phase Separation: After equilibration, centrifuge the vial at a sufficient speed and duration to pellet the excess solid methionine hydrochloride. This step is critical to prevent contamination of the supernatant with undissolved particles.

-

Sample Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter that is compatible with the solvent to remove any remaining fine particles. The filtration step must be performed quickly to minimize any potential temperature fluctuations that could alter the solubility.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of methionine hydrochloride in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of methionine hydrochloride in the original saturated solution by multiplying the measured concentration by the dilution factor.

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: As mentioned, confirming that the measured concentration does not change between later time points (e.g., 24 and 48 hours) provides confidence that equilibrium has been achieved.

-

Mass Balance: For a highly rigorous validation, the remaining solid can be dried and weighed to perform a mass balance calculation.

-

Method Validation: The analytical method used for quantification must be fully validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

Implications for Drug Development and Research

The solubility of methionine hydrochloride is a critical parameter that influences several aspects of pharmaceutical development and scientific research:

-

Formulation Development: The high aqueous solubility of methionine hydrochloride makes it suitable for oral and parenteral formulations.[17] However, its poor solubility in organic solvents presents challenges for formulation in non-aqueous systems or for certain drug delivery technologies that require organic solvent processing steps.

-

Preclinical Studies: In in vitro and in vivo studies, understanding the solubility in physiological buffers and cell culture media is essential for accurate dosing and interpretation of results.

-

Analytical Method Development: The choice of solvent for sample preparation and as a mobile phase in chromatographic analysis is dictated by the solubility of the analyte.

Conclusion

Methionine hydrochloride is a highly polar molecule with excellent solubility in water and acidic solutions, and limited to poor solubility in most organic solvents. This solubility profile is a direct consequence of its molecular structure and the interplay of intermolecular forces. For researchers and drug development professionals, a comprehensive understanding of these solubility characteristics is not merely academic; it is a practical necessity for the successful design of experiments, development of robust formulations, and generation of reliable scientific data. The methodologies and insights provided in this guide are intended to equip the scientist with the knowledge to confidently navigate the challenges and opportunities presented by the unique physicochemical properties of methionine hydrochloride.

References

- Vertex AI Search. (n.d.). Methionine - Solubility of Things.

- ChemicalBook. (n.d.). L-Methionine methyl ester hydrochloride CAS#: 2491-18-1.

- ChemicalBook. (n.d.). Methionine derivatives.

- Cayman Chemical. (n.d.). S-(5'-Adenosyl)-L-methionine chloride (SAM) (hydrochloride) Product Information.

- Sigma-Aldrich. (n.d.). L-Methionine Product Information.

- ResearchGate. (n.d.). Variation in the solubility of DL‐methionine with ethanol concentration (x‐volume fraction).

- PubChem. (n.d.). Methionine hydrochloride.

- HiMedia Laboratories. (n.d.). L-methionine.

- ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- PubChem. (n.d.). L-Methionine.

- Selleck Chemicals. (n.d.). L-methionine.

- Selleck Chemicals. (n.d.). DL-Methionine.

- Google Patents. (n.d.). Method for increasing the solubility of methionine by mineral addition and acid treatment.

- ChemicalBook. (n.d.). L-Methionine.

- ResearchGate. (n.d.). High-Pressure Solubility of L-Methionine in Water.

- APExBIO. (n.d.). L-Methionine sulfoxide.

- Guidechem. (n.d.). (±)-Methionine 59-51-8 wiki.

- Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- ResearchGate. (n.d.). Pharmaceutical Oral Formulation of Methionine as a Pediatric Treatment in Inherited Metabolic Disease.

Sources

- 1. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. EP2402363A2 - Method for increasing the solubility of methionine by mineral addition and acid treatment - Google Patents [patents.google.com]

- 4. apexbt.com [apexbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. himedialabs.com [himedialabs.com]

- 8. L-Methionine | 63-68-3 [chemicalbook.com]

- 9. Methionine derivatives [m.chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability of Methionine Hydrochloride in Aqueous Solutions for Research Applications

Introduction

Methionine, a sulfur-containing essential amino acid, is a cornerstone of biological research.[1][2] It plays a critical role in protein synthesis, cellular metabolism, and serves as a precursor to other vital molecules like cysteine and S-adenosylmethionine (SAM), a universal methyl donor.[1][2] In research settings, from cell culture to the formulation of therapeutic proteins, methionine hydrochloride is frequently used to prepare aqueous stock solutions. However, the very chemical feature that makes methionine unique—the thioether side chain—also renders it susceptible to degradation, primarily through oxidation.[3][4]

The stability of these aqueous solutions is not a trivial matter. The degradation of methionine can introduce unintended variables into experiments, potentially leading to inconsistent results, altered cell behavior, and compromised efficacy of protein therapeutics.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the factors governing the stability of methionine hydrochloride in aqueous solutions. It moves beyond simple procedural lists to explain the underlying chemical causality, offering field-proven protocols and self-validating systems to ensure the integrity and reliability of your research.

Chapter 1: The Chemical Landscape of Methionine Hydrochloride in Water

Physicochemical Properties of L-Methionine

To control the stability of a methionine solution, one must first understand its fundamental properties. L-methionine is a white crystalline compound with key characteristics that influence its behavior in aqueous environments.

| Property | Value | Significance in Aqueous Solutions |

| Molecular Formula | C₅H₁₁NO₂S | The presence of the sulfur atom is the primary site of oxidative degradation. |

| Molecular Weight | 149.21 g/mol | Essential for calculating molarity for stock solutions. |

| Solubility in Water | Soluble | Allows for the preparation of aqueous stock solutions, though heat may be needed for higher concentrations.[6] |

| pKa (Carboxyl) | ~2.28 | The carboxyl group is deprotonated at neutral physiological pH. |

| pKa (Amino) | ~9.21 | The amino group is protonated at neutral physiological pH, contributing to its solubility. |

| Melting Point | 281 °C (decomposes)[1] | Not relevant for solution stability but indicates high thermal stability in solid form. |

The Primary Degradation Pathway: Oxidation

The principal route of methionine degradation in aqueous solution is the oxidation of its sulfur-containing thioether side chain.[3] This process is a significant concern because it can be initiated by common laboratory conditions such as exposure to air (oxygen), light, or trace metal ion contaminants.[3][5]

The oxidation occurs in a stepwise manner:

-

Methionine to Methionine Sulfoxide (MetO): The thioether sulfur is oxidized, forming methionine sulfoxide. This reaction introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (S)-MetO and (R)-MetO.[7][8][9]

-

Methionine Sulfoxide to Methionine Sulfone (MetO₂): Under more stringent oxidative conditions, methionine sulfoxide can be further oxidized to methionine sulfone.[10]

This degradation pathway is not merely a chemical curiosity; it has profound biological implications. While the oxidation to methionine sulfoxide can sometimes be reversed in vivo by the enzyme methionine sulfoxide reductase (MSR), the formation of methionine sulfone is generally considered irreversible.[8][9] The presence of these oxidized forms can alter protein structure and function.[10]

Caption: Primary oxidative degradation pathway of methionine.

Chapter 2: Critical Factors Influencing Solution Stability

The rate and extent of methionine oxidation are not constant; they are heavily influenced by a range of environmental and chemical factors. Understanding and controlling these factors is the key to maintaining the integrity of your solutions.

The Role of Oxygen

Dissolved molecular oxygen is the primary culprit in methionine oxidation. Therefore, minimizing its presence is the most critical step in preserving solution stability. The process can be significantly accelerated by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or hydroxyl radicals (HO•).[11]

Temperature

Like most chemical reactions, the oxidation of methionine is temperature-dependent.

-

Elevated Temperatures (e.g., 37°C in an incubator): Significantly accelerate degradation. Cell culture media containing methionine should be prepared fresh and prolonged incubation should be avoided.[3]

-

Refrigeration (2-8°C): Slows the reaction rate considerably. For many applications, this is sufficient for short- to medium-term storage.[6]

-

Freezing (-20°C to -80°C): Drastically reduces the degradation rate, making it the preferred method for long-term storage of stock solutions.[3][12] Storage at -80°C can preserve solutions for up to 6 months, whereas -20°C is suitable for up to 1 month.[3][12]

Light Exposure (Photodegradation)

Exposure to light, particularly UV radiation, can induce photosensitized oxidation.[10][13] This process involves a photosensitizer molecule absorbing light energy and transferring it to methionine or molecular oxygen, generating reactive species that accelerate degradation.[10]

-

Action: Always store methionine solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]

Presence of Metal Ions

Trace amounts of transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts for the oxidation of methionine.[5][14] These ions can participate in Fenton-type reactions, generating highly reactive hydroxyl radicals that readily attack the thioether group.[14][15]

-

Source of Contamination: Metal ions can leach from glassware, spatulas, or be present as impurities in lower-grade reagents.[5]

-

Mitigation: Use high-purity, metal-free water and reagents. Consider using metal-chelating agents like ethylenediaminetetraacetic acid (EDTA) in buffers where appropriate, as they can sequester these catalytic ions.

Sources

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. pangoo.biz [pangoo.biz]

- 5. Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]

- 8. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Type I Photosensitized Oxidation of Methionine† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radiation- and Photo-Induced Oxidation Pathways of Methionine in Model Peptide Backbone under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Type I Photosensitized Oxidation of Methionine† | Semantic Scholar [semanticscholar.org]

- 14. The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Methionine Hydrochloride for Laboratory Use

This guide provides a comprehensive overview of the chemical and physical properties of L-Methionine Hydrochloride, offering practical insights and detailed protocols for its effective use in research, development, and quality control laboratory settings. Designed for scientists and professionals in drug development and life sciences, this document delves into the critical aspects of this essential amino acid salt, from its fundamental characteristics to its application-specific considerations.

Introduction: The Significance of L-Methionine and its Hydrochloride Salt

L-Methionine is a sulfur-containing, essential amino acid, indispensable for protein synthesis and a variety of metabolic processes.[1] It serves as the initiating amino acid in the synthesis of polypeptide chains and is a precursor to S-adenosyl-L-methionine (SAM), a universal methyl donor crucial for gene expression and protein function.[1] In laboratory applications, particularly in cell culture and biopharmaceutical formulations, ensuring the stability and solubility of L-Methionine is paramount.

The hydrochloride salt of L-Methionine (C₅H₁₂ClNO₂S) is frequently the preferred form for laboratory use. The addition of hydrochloric acid to form the salt enhances the compound's stability and significantly improves its solubility in aqueous solutions, a critical factor for preparing concentrated stock solutions and formulating culture media.[2][3] This guide will explore the distinct properties of L-Methionine Hydrochloride and provide the rationale for its selection over the free amino acid in various experimental contexts.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of L-Methionine Hydrochloride is fundamental to its proper handling, storage, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂S | [4] |

| Molecular Weight | 185.67 g/mol | [4] |

| CAS Number | 6810-12-4 | [4] |

| Appearance | White crystalline powder or colorless crystals | [5][6] |

| Melting Point | Decomposes around 280-282 °C (for L-Methionine) | [7] |

| Solubility | Soluble in water.[5] Soluble in 1 M HCl (50 mg/ml), yielding a clear, colorless solution.[7] | [5][7] |

| Optical Rotation | +21.0 to +25.0° (after drying, 0.5 g in 6 mol/L HCl TS, 25 mL) | [8] |

These specifications are critical for verifying the identity and purity of the compound upon receipt and for preparing accurate solutions.

Solubility and Solution Preparation

The enhanced solubility of L-Methionine Hydrochloride is a key advantage in a laboratory setting. While L-Methionine itself is soluble in water, the hydrochloride salt dissolves more readily, especially at higher concentrations.[2][5]

Causality Behind Enhanced Solubility:

The hydrochloride salt protonates the amino group of the methionine molecule, resulting in a positively charged ammonium group. This ionic character increases the polarity of the molecule, leading to more favorable interactions with polar solvents like water. This is a direct application of the principle that "like dissolves like," where the ionic salt form is more compatible with the highly polar nature of water than the zwitterionic free amino acid.

Protocol for Preparing a 100 mM L-Methionine Hydrochloride Stock Solution:

This protocol outlines the preparation of a standard stock solution suitable for various applications, including cell culture media supplementation.

Materials:

-

L-Methionine Hydrochloride (high purity, cell culture grade)

-

Nuclease-free, sterile water (e.g., cell culture grade water)

-

Sterile conical tubes or bottles

-

Calibrated analytical balance

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculate the required mass: For 100 mL of a 100 mM solution, the required mass of L-Methionine Hydrochloride (MW: 185.67 g/mol ) is: 0.1 L * 0.1 mol/L * 185.67 g/mol = 1.8567 g

-

Weigh the compound: Accurately weigh 1.8567 g of L-Methionine Hydrochloride using an analytical balance in a sterile weighing boat.

-

Dissolution: Transfer the powder to a sterile 100 mL volumetric flask or a sterile conical tube. Add approximately 80 mL of sterile water and gently swirl to dissolve the compound completely.

-

Final Volume Adjustment: Once fully dissolved, bring the final volume to 100 mL with sterile water.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Storage: Store the stock solution at 2-8°C. Under these conditions, the solution is stable for extended periods.[7]

Caption: Workflow for preparing a sterile L-Methionine Hydrochloride stock solution.

Stability and Storage

L-Methionine, and by extension its hydrochloride salt, is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of methionine sulfoxide and methionine sulfone.[9] This degradation can be influenced by factors such as temperature, light, and the presence of metal ions.

Recommended Storage Conditions:

-

Solid Form: Store in a tightly sealed container in a cool, dry place, protected from light.[5]

-

Aqueous Solutions: Store sterile-filtered solutions at 2-8°C.[7] For long-term storage, aliquoting and freezing at -20°C is also a viable option.[10]

Self-Validating Stability Assessment Protocol:

This protocol provides a framework for assessing the stability of a prepared L-Methionine Hydrochloride solution over time.

Objective: To determine the degradation profile of a 100 mM L-Methionine Hydrochloride solution under standard storage conditions.

Methodology:

-

Prepare a fresh 100 mM L-Methionine Hydrochloride solution as described in the protocol above.

-

Establish a Time-Zero (T=0) Baseline: Immediately after preparation, analyze the solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.

-

Aliquot and Store: Dispense the remaining solution into multiple sterile, light-protected tubes and store them at the intended storage temperature (e.g., 4°C).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot and re-analyze it using the same analytical method.

-

Data Analysis: Compare the concentration and purity at each time point to the T=0 baseline. A decrease in the main peak area and the appearance of new peaks may indicate degradation.

Caption: A logical workflow for a self-validating stability study of L-Methionine Hydrochloride solution.

Spectroscopic and Analytical Characterization

Definitive identification and quality control of L-Methionine Hydrochloride rely on a combination of spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and structure. For L-Methionine Hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated L-Methionine molecule [M+H]⁺ at m/z 150.2.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. While ¹H and ¹³C NMR data for L-Methionine Hydrochloride are not explicitly detailed in the search results, data for the closely related L-Methionine methyl ester hydrochloride can provide some insight into the expected chemical shifts.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity and concentration of L-Methionine Hydrochloride. A common method involves reversed-phase chromatography with UV detection. For enhanced sensitivity and specificity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence or UV detection is often employed.[15] LC-MS/MS methods offer even higher sensitivity and are suitable for complex matrices.[16][17]

Applications in the Laboratory

Cell Culture

L-Methionine is an essential amino acid and a standard component of most defined cell culture media.[18] Its inclusion is critical for supporting robust cell growth, viability, and protein production.[19]

Why Use the Hydrochloride Salt in Cell Culture?

-

Enhanced Solubility: As previously discussed, the hydrochloride salt's superior solubility facilitates the preparation of highly concentrated, sterile stock solutions. This is particularly advantageous for fed-batch cultures where concentrated nutrient feeds are required.[2]

-

Improved Stability in Solution: The salt form can exhibit greater stability in solution compared to the free amino acid, which can be beneficial for the shelf-life of prepared media and stock solutions.[2]

Protocol for Supplementing Basal Medium with L-Methionine Hydrochloride:

Objective: To supplement a basal medium (e.g., DMEM) to a final concentration of 0.2 mM L-Methionine.

Materials:

-

100 mM L-Methionine Hydrochloride sterile stock solution

-

Basal cell culture medium (L-Methionine-free, if complete replacement is desired, or standard medium for supplementation)

-

Sterile serological pipettes

-

Sterile cell culture flasks or plates

Procedure:

-

Determine the required volume of stock solution: For 500 mL of medium, the volume of 100 mM stock solution needed to achieve a final concentration of 0.2 mM is: V₁ = (C₂ * V₂) / C₁ = (0.2 mM * 500 mL) / 100 mM = 1 mL

-

Aseptic Addition: In a laminar flow hood, aseptically add 1 mL of the 100 mM L-Methionine Hydrochloride stock solution to 500 mL of the basal medium.

-

Mixing: Gently swirl the medium to ensure complete and uniform mixing.

-

Labeling and Storage: Clearly label the supplemented medium with the contents and date of preparation. Store at 2-8°C.

Caption: A streamlined process for supplementing cell culture media with L-Methionine Hydrochloride.

Drug Development and Formulation

In the development of protein-based therapeutics, such as monoclonal antibodies, L-Methionine is often included as an excipient to protect against oxidation.[8] The sulfur-containing side chain of methionine residues in proteins is susceptible to oxidation, which can lead to loss of biological activity. L-Methionine in the formulation acts as a sacrificial antioxidant, preferentially being oxidized over the methionine residues in the therapeutic protein.[1] The hydrochloride salt's favorable solubility and stability make it an excellent candidate for this application.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling L-Methionine Hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

L-Methionine Hydrochloride offers significant advantages for laboratory applications, primarily due to its enhanced solubility and stability in aqueous solutions. A thorough understanding of its chemical properties, coupled with the implementation of robust protocols for solution preparation, stability assessment, and analytical characterization, is essential for ensuring the reliability and reproducibility of experimental results. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize this critical reagent in their work.

References

-

Quora. Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. [Link]

-

SpectraBase. L-Methionine methyl ester hydrochloride. [Link]

-

PubChem. L-Methionine. [Link]

-

HiMedia Laboratories. L-methionine. [Link]

-

ResearchGate. How long is L-methionine stable in a solution?. [Link]

-

SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids. [Link]

-

ResearchGate. FTIR spectrum of L-methionine in its original form. [Link]

-

NIST. Methionine. [Link]

-

RSC Publishing. Assignment of the far-infrared band characteristic of L-methionine with α-helical conformation. [Link]

-

ResearchGate. Impact of excipients (5 mM L-methionine, 0.3 mM NAT, and the.... [Link]

-

Pfanstiehl. L-Methionine Excipient GMP USP EP BP JP ChP. [Link]

-

The International Pharmacopoeia. DL-Methionine (DL-Methioninum). [Link]

-

ACS Publications. Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. [Link]

-

ResearchGate. Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. [Link]

-

National Center for Biotechnology Information. Applications and analysis of hydrolysates in animal cell culture. [Link]

-

IRIS. Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methi. [Link]

-

MicroSolv. Methionine and Glutamic Acid Analyzed with LCMS. [Link]

-

PubChem. Methionine hydrochloride. [Link]

-

Pfanstiehl. The Importance of Amino Acid Derivatives in Pharmaceutical Research. [Link]

-

Pfanstiehl. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. [Link]

-

Pfanstiehl. What Is The Role of Amino Acids In Culture Medium. [Link]

Sources

- 1. L-Methionine Excipient GMP USP EP BP JP ChP - CAS 63-68-3 - Pfanstiehl [pfanstiehl.com]

- 2. quora.com [quora.com]

- 3. chemimpex.com [chemimpex.com]

- 4. selleckchem.com [selleckchem.com]

- 5. himedialabs.com [himedialabs.com]

- 6. cdn.who.int [cdn.who.int]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Methionine [webbook.nist.gov]

- 13. Methionine and Glutamic Acid Analyzed with LCMS - AppNote [mtc-usa.com]

- 14. L-Methionine methyl ester hydrochloride(2491-18-1) IR Spectrum [m.chemicalbook.com]

- 15. L-Methionine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. sciex.com [sciex.com]

- 17. researchgate.net [researchgate.net]

- 18. Applications and analysis of hydrolysates in animal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

Methionine Hydrochloride as a Precursor in Biochemical Synthesis: A Senior Application Scientist's In-depth Technical Guide

Foreword: From Fundamental Building Block to Therapeutic Target

In the intricate world of biochemical synthesis, the starting materials we choose are paramount to the success of our endeavors. Among the vast arsenal of precursors available to the modern researcher, L-methionine hydrochloride stands out not merely as one of the twenty proteinogenic amino acids, but as a critical linchpin in a multitude of cellular processes. Its central role in one-carbon metabolism, primarily through its conversion to S-adenosylmethionine (SAM), positions it at the heart of cellular methylation, antioxidant defense, and polyamine synthesis.[1][2][3] This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to use methionine hydrochloride, but to fundamentally understand its journey from a simple precursor to a key player in complex biological systems. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Foundation: Physicochemical Properties of L-Methionine Hydrochloride

Before we can effectively utilize any precursor, a thorough understanding of its physical and chemical properties is essential. L-methionine hydrochloride, the salt form of L-methionine, offers enhanced solubility and stability in aqueous solutions, making it a preferred choice for many biochemical applications.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂S | [6] |

| Molecular Weight | 185.67 g/mol | [6] |

| Appearance | White crystalline powder or colorless crystals | [5][7] |

| Solubility in Water | 56.6 g/L at 25 °C | [8] |

| pH (1% aqueous solution) | 5.6 - 6.1 | [5] |

| Storage Temperature | 2-8°C |

Table 1: Physicochemical Properties of L-Methionine Hydrochloride.

The hydrochloride salt readily dissolves in aqueous buffers, providing the free L-methionine essential for enzymatic reactions. It is crucial to note that while stock solutions of L-methionine can be stable for extended periods when stored properly at 2-8°C, the sulfur-containing side chain is susceptible to oxidation.[4][9] For long-term storage, aliquoting and freezing at -20°C is a prudent measure to maintain its integrity.[9]

The Central Axis: Methionine's Role in One-Carbon Metabolism

Methionine hydrochloride's significance as a precursor is most profoundly demonstrated in its central role within the methionine cycle, a key component of one-carbon metabolism.[3][10] This metabolic hub is responsible for the transfer of one-carbon units, a fundamental process in the biosynthesis of nucleotides, the regulation of gene expression through DNA and histone methylation, and the maintenance of cellular redox homeostasis.[10][11]

The journey begins with the enzymatic conversion of L-methionine to S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT).[12] This conversion is not merely a simple addition; it is an activation step, transforming the relatively inert methyl group of methionine into a highly reactive sulfonium-bound methyl group in SAM, aptly earning SAM the title of the "universal methyl donor."[3][12]

Figure 1: The Methionine Cycle and its connection to transsulfuration.

This singular activation step unlocks a cascade of essential biochemical reactions. The donated methyl group from SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing a vast array of cellular functions.[3] Following methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[12] Homocysteine can then be remethylated back to methionine, completing the cycle, or be channeled into the transsulfuration pathway for the synthesis of cysteine, a key precursor to the major cellular antioxidant, glutathione.[11]

In the Lab: A Practical Guide to the Enzymatic Synthesis of S-Adenosylmethionine (SAM)

The in vitro synthesis of SAM from methionine hydrochloride is a cornerstone technique for researchers studying methylation and other SAM-dependent pathways. The following protocol provides a robust and reproducible method for the enzymatic synthesis of SAM, with explanations for the critical steps.

Reagents and Materials

-

L-Methionine Hydrochloride (CAS: 6810-12-4)

-

Adenosine 5'-triphosphate (ATP) disodium salt hydrate

-

Methionine Adenosyltransferase (MAT) enzyme (recombinant or purified)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Magnesium sulfate (MgSO₄) (1 M)

-

Potassium chloride (KCl) (1 M)

-

Dithiothreitol (DTT) (1 M)

-

Perchloric acid (HClO₄) (1 M)

-

Potassium carbonate (K₂CO₃) (2 M)

-

Ultrapure water

-

HPLC system with a C18 reverse-phase column

-

UV detector

Step-by-Step Experimental Protocol

Step 1: Preparation of Reaction Buffer (100 mL)

To a final volume of 100 mL with ultrapure water, add:

-

10 mL of 1 M Tris-HCl (pH 8.0) to a final concentration of 100 mM.

-

2 mL of 1 M MgSO₄ to a final concentration of 20 mM.

-

10 mL of 1 M KCl to a final concentration of 100 mM.

-

100 µL of 1 M DTT to a final concentration of 1 mM.

Rationale: The Tris buffer maintains a stable pH optimal for MAT activity.[2] Magnesium ions are essential cofactors for MAT, coordinating with the phosphate groups of ATP.[13] Potassium chloride helps to maintain the ionic strength of the solution, and DTT is a reducing agent that protects the enzyme from oxidative damage.

Step 2: Preparation of Substrate Solutions

-

L-Methionine Hydrochloride Solution (100 mM): Dissolve 185.67 mg of L-methionine hydrochloride in 10 mL of ultrapure water.

-

ATP Solution (100 mM): Dissolve 605.19 mg of ATP disodium salt hydrate in 10 mL of ultrapure water. Adjust the pH to ~7.0 with NaOH if necessary.

Rationale: Freshly prepared substrate solutions are crucial for optimal reaction kinetics. The hydrochloride form of methionine ensures good solubility.

Step 3: Enzymatic Reaction Setup (1 mL reaction volume)

In a microcentrifuge tube, combine the following in order:

-

750 µL of Reaction Buffer

-

100 µL of 100 mM L-Methionine Hydrochloride Solution (final concentration: 10 mM)

-

100 µL of 100 mM ATP Solution (final concentration: 10 mM)

-

50 µL of MAT enzyme solution (concentration to be optimized, typically 1-5 µM)

Rationale: The order of addition is important to ensure that the enzyme is added to a solution containing all necessary substrates and cofactors. The final concentrations of substrates can be varied to study enzyme kinetics.

Step 4: Incubation

Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically by taking time-point samples and analyzing for SAM formation.

Rationale: 37°C is the optimal temperature for most mammalian MAT enzymes.[13] Monitoring the reaction over time allows for the determination of the initial reaction velocity and the point of reaction completion or equilibrium.

Step 5: Reaction Quenching and Sample Preparation for HPLC Analysis

-

To stop the reaction, add 100 µL of 1 M perchloric acid to the 1 mL reaction mixture.

-

Incubate on ice for 10 minutes to precipitate the denatured enzyme.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding potassium carbonate solution dropwise until the pH is between 4.0 and 5.0. Potassium perchlorate will precipitate.

-

Centrifuge again at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Rationale: Perchloric acid effectively stops the enzymatic reaction by denaturing the MAT enzyme.[2] Neutralization is necessary before HPLC injection to prevent damage to the column and to ensure proper chromatographic separation. SAM is more stable at a slightly acidic pH.[11]

HPLC Analysis of SAM Synthesis

The conversion of methionine to SAM can be quantitatively monitored by reverse-phase HPLC.

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | 50 mM ammonium formate buffer (pH 4.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 257 nm |

| Injection Volume | 20 µL |

Table 2: HPLC Conditions for SAM Analysis.[10]

Under these conditions, SAM will have a distinct retention time that allows for its separation from ATP and other reaction components. The concentration of SAM can be determined by comparing the peak area to a standard curve of known SAM concentrations.

Visualizing the Workflow: From Precursor to Product

A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting.

Figure 2: Experimental workflow for the enzymatic synthesis of SAM.

Troubleshooting Common Challenges in SAM Synthesis

Even with a robust protocol, challenges can arise. Below are some common issues and their potential solutions.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low or no SAM production | 1. Inactive MAT enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Degraded ATP or methionine. 4. Presence of inhibitors in the reaction mixture. | 1. Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. 2. Check the pH of the reaction buffer. Optimize temperature if necessary. 3. Prepare fresh substrate solutions. 4. Use high-purity reagents. |

| High variability between replicates | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Incomplete mixing of reaction components. | 1. Use calibrated pipettes and proper pipetting technique. 2. Ensure precise timing for all replicates. 3. Vortex or gently mix all reaction components thoroughly. |

| Poor peak shape or resolution in HPLC | 1. Incorrect mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Ensure the mobile phase pH is accurately adjusted to 4.0. 2. Flush the column or replace it if necessary. 3. Dilute the sample before injection. |

| SAM degradation during storage | 1. Improper storage temperature or pH. 2. Repeated freeze-thaw cycles. | 1. Store purified SAM at -80°C in a slightly acidic buffer (pH 4.0-5.0).[11] 2. Aliquot SAM into single-use volumes to avoid repeated freeze-thaw cycles.[11] |

Table 3: Troubleshooting Guide for SAM Synthesis.

Conclusion: A Versatile Precursor for Innovation

L-methionine hydrochloride is far more than a simple amino acid; it is a gateway to a vast and intricate network of biochemical pathways that are fundamental to life. By understanding its properties, its central role in one-carbon metabolism, and the practicalities of its enzymatic conversion to S-adenosylmethionine, researchers can unlock its full potential. This guide has provided a comprehensive framework, from foundational knowledge to detailed experimental protocols and troubleshooting advice, to empower scientists and drug development professionals in their pursuit of scientific discovery. The ability to harness the power of this versatile precursor will undoubtedly continue to drive innovation in fields ranging from epigenetics and cancer research to the development of novel therapeutics.

References

-

ResearchGate. (n.d.). Methionine and one-carbon (1C) cycle—core to metabolism and multiple... Retrieved from [Link]

-

PMC - NIH. (n.d.). One Carbon Metabolism and Epigenetics: Understanding the Specificity. Retrieved from [Link]

-

MetwareBio. (n.d.). Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Methionine Adenosyltransferase 2A/2B and Methylation: Gene Sequence Variation and Functional Genomics. Retrieved from [Link]

-

ResearchGate. (n.d.). Methionine metabolism. Overview of the methionine cycle and other... Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methionine hydrochloride. Retrieved from [Link]

-

PMC - NIH. (n.d.). The importance of methionine metabolism. Retrieved from [Link]

-

PubMed. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Enzymatic Conversion of Racemic Methionine to the L-Enantiomer. Retrieved from [Link]

-

Wikipedia. (n.d.). Methionine. Retrieved from [Link]

-

ResearchGate. (2019, February 5). How long is L-methionine stable in a solution? Retrieved from [Link]

-

ResearchGate. (n.d.). Physical-chemical properties of l-methionine. Retrieved from [Link]

-

PubChem. (n.d.). L-Methionine. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. Retrieved from [Link]

-

ResearchGate. (2025, September 19). (PDF) The preparation of S-adenosylmethionine. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Biochemical Pathways of S-adenosylmethionine. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). L-methionine. Retrieved from [Link]

-

Official Monographs for Part I. (n.d.). L-Methionine. Retrieved from [Link]

-

Chemistry. (n.d.). S-Adenosylmethionine: Studies on Chemical and Enzymatic Synthesis. Retrieved from [Link]

-

PubMed. (2001). HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018, June 15). Method Development and Validation for Simultaneous Estimation of S-Adenosyl methionine and Metadoxine by RP-HPLC. Retrieved from [Link]

Sources

- 1. Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. L-Methionine CAS#: 63-68-3 [m.chemicalbook.com]

- 6. Methionine hydrochloride | C5H12ClNO2S | CID 9812966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. himedialabs.com [himedialabs.com]

- 8. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 13. Methionine Adenosyltransferase 2A/2B and Methylation: Gene Sequence Variation and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

Methionine vs. Methionine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous biological processes, including protein synthesis and methylation. In research and pharmaceutical applications, it is utilized both in its zwitterionic form and as a hydrochloride salt. This technical guide provides an in-depth exploration of the fundamental differences between methionine and methionine hydrochloride, offering insights into their respective physicochemical properties, stability, and practical applications. By understanding these distinctions, researchers and formulation scientists can make informed decisions to optimize their experimental designs and drug development pipelines. This guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Two Faces of a Crucial Amino Acid

Methionine plays a pivotal role in cellular metabolism, serving as a precursor for S-adenosylmethionine (SAM), a universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1] Its thioether side chain also contributes to the antioxidant defense system of cells.[2][3] In the laboratory and in manufacturing, methionine is a key supplement in cell culture media and a crucial excipient in biopharmaceutical formulations, where it can act as an antioxidant to protect therapeutic proteins from oxidative damage.[2][4]

While chemically similar, the free amino acid (methionine) and its hydrochloride salt (methionine hydrochloride) exhibit significant differences in their physicochemical properties that dictate their suitability for various applications. This guide will elucidate these differences, empowering researchers to select the optimal form for their specific needs.

Molecular Structure and Physicochemical Properties: A Tale of Two Forms

The fundamental difference between methionine and methionine hydrochloride lies in their ionic state, which is dictated by the presence or absence of hydrochloric acid.

Chemical Structures

The chemical structures of L-methionine and L-methionine hydrochloride are depicted below. In its solid, zwitterionic form, the amino group of methionine is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). In the hydrochloride salt, both the amino group and the carboxyl group are protonated, with a chloride ion balancing the positive charge.

Caption: Chemical structures of L-Methionine and L-Methionine Hydrochloride.

Comparative Physicochemical Properties

The addition of hydrochloric acid significantly alters the physicochemical properties of methionine, most notably its solubility.

| Property | L-Methionine | L-Methionine Hydrochloride | Reference(s) |

| Molecular Formula | C5H11NO2S | C5H12ClNO2S | [5],[6] |

| Molecular Weight | 149.21 g/mol | 185.67 g/mol | [5],[6] |

| pKa (Carboxyl) | ~2.28 | Not applicable (protonated) | |

| pKa (Amino) | ~9.21 | Not applicable (protonated) | |

| Isoelectric Point (pI) | ~5.74 | Not applicable | |

| Aqueous Solubility | Sparingly soluble (~33.8 g/L at 25°C) | Very soluble | [5],[6] |

| Appearance | White crystalline powder | White crystalline powder | [7],[8] |

Key Insight: The most significant practical difference is the dramatically increased aqueous solubility of methionine hydrochloride compared to its zwitterionic counterpart.[6] This is a direct consequence of the protonation of the carboxyl group, which prevents the formation of the less soluble zwitterionic species at neutral pH.

The Critical Role of Solubility in Practical Applications

The enhanced solubility of methionine hydrochloride offers a distinct advantage in various research and manufacturing settings.

Preparation of Concentrated Stock Solutions

In cell culture and biopharmaceutical formulation, it is often necessary to prepare highly concentrated stock solutions of amino acids to minimize the volume added to the final medium or formulation. The limited solubility of L-methionine can be a significant bottleneck in this process.[9]

Causality: The use of L-methionine hydrochloride allows for the preparation of stock solutions at much higher concentrations without the need for heating or significant pH adjustments, which could potentially degrade the amino acid. This simplifies workflows and reduces the risk of introducing variability.

Formulation of High-Concentration Biologics

In the development of high-concentration protein therapeutics, maintaining the stability and solubility of all formulation components is paramount. The use of a highly soluble excipient like methionine hydrochloride can be advantageous.

Stability and Oxidation: A Persistent Challenge

A primary concern when working with methionine is its susceptibility to oxidation. The sulfur atom in the thioether side chain can be readily oxidized to form methionine sulfoxide and, subsequently, methionine sulfone.[3][10] This oxidation can alter the structure and function of proteins where methionine is a constituent and can impact the efficacy of methionine as a protective excipient.

Mechanism of Methionine Oxidation:

Caption: Simplified pathway of methionine oxidation.

While the oxidation of methionine itself is not strongly pH-dependent, the overall stability of a methionine solution can be influenced by pH.[3] A solution of methionine hydrochloride will have an acidic pH. This can be beneficial in mitigating certain degradation pathways, such as those catalyzed by trace metal ions, as the solubility and reactivity of these ions can be pH-dependent.

Expert Insight: Although methionine hydrochloride provides a low pH environment that can be protective, it is still crucial to employ strategies to prevent oxidation, especially for long-term storage or in applications where oxidative stress is a concern.

Experimental Protocols and Best Practices

To ensure the integrity and reproducibility of experiments involving methionine, it is essential to follow validated protocols.

Protocol for Preparation of a Stabilized Methionine Stock Solution

This protocol is designed to minimize the oxidation of methionine during preparation and storage.

Materials:

-

L-Methionine or L-Methionine Hydrochloride

-

High-purity (e.g., Milli-Q) water

-

Inert gas (e.g., argon or nitrogen)

-

Sterile, sealed container

Procedure:

-

Deoxygenate Water: Sparge high-purity water with an inert gas for at least 30 minutes to remove dissolved oxygen.

-

Dissolution:

-

For L-Methionine: Weigh the desired amount and add it to the deoxygenated water. Stir until fully dissolved. Gentle heating may be required, but avoid excessive temperatures.

-

For L-Methionine Hydrochloride: Weigh the desired amount and add it to the deoxygenated water. It should dissolve readily with stirring.

-

-

Sterilization: Filter-sterilize the solution through a 0.22 µm filter into a sterile container.

-

Storage: Flush the headspace of the container with inert gas before sealing. Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below.

Self-Validation: The clarity and colorlessness of the solution are initial indicators of quality. For quantitative assessment of oxidation, analytical techniques such as reverse-phase HPLC can be employed to separate and quantify methionine and its oxidized forms.

Analytical Characterization: Distinguishing Methionine from its Oxidized Forms

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of methionine solutions.

Workflow for HPLC Analysis:

Caption: A typical workflow for the HPLC analysis of methionine.

Causality in Method Design: A reversed-phase column (e.g., C18) is chosen to effectively separate the more polar oxidized forms (methionine sulfoxide) from the less polar parent methionine. The mobile phase composition is optimized to achieve baseline separation of these species.

Applications in Research and Drug Development

The choice between methionine and methionine hydrochloride depends on the specific requirements of the application.

Cell Culture Media Supplementation

L-methionine is an essential amino acid and a standard component of most cell culture media.[1][11] Its primary role is in protein synthesis.[4]

-

L-Methionine: Typically used in powdered media formulations.

-

L-Methionine Hydrochloride: Ideal for preparing concentrated liquid supplements due to its high solubility, which simplifies the process of media preparation and reduces the risk of precipitation.

Expert Recommendation: For researchers preparing their own media from concentrated stocks, using methionine hydrochloride can significantly improve efficiency and consistency.

Biopharmaceutical Formulations

Methionine is widely used as an antioxidant excipient in formulations of therapeutic proteins, particularly monoclonal antibodies.[2][12] It acts as a sacrificial antioxidant, preferentially undergoing oxidation to protect the protein from oxidative damage.

-

L-Methionine: Its use may be limited by its solubility in high-concentration formulations.

-

L-Methionine Hydrochloride: The enhanced solubility makes it a more suitable choice for liquid formulations, especially at high protein concentrations where the volume for excipients is limited. The resulting acidic pH of the solution must be considered and buffered appropriately to maintain the optimal pH for protein stability.

Conclusion: Making an Informed Choice

The selection between methionine and methionine hydrochloride is not merely a matter of preference but a critical decision based on a thorough understanding of their distinct physicochemical properties. Methionine hydrochloride's primary advantage is its superior aqueous solubility, which facilitates the preparation of concentrated stock solutions and its incorporation into high-concentration liquid formulations. While both forms are susceptible to oxidation, the acidic nature of methionine hydrochloride solutions may offer some protection against certain degradation pathways. By leveraging the information and protocols presented in this guide, researchers and drug development professionals can harness the unique benefits of each form to advance their scientific endeavors with greater precision and reliability.

References

-

PubChem. (n.d.). Methionine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). L-methionine. Retrieved from [Link]

-

Pfanstiehl. (n.d.). L-Methionine Excipient GMP USP EP BP JP ChP. Retrieved from [Link]

-

PubChem. (n.d.). L-Methionine. National Center for Biotechnology Information. Retrieved from [Link]

- Dion, M. Z., Leiske, D., Sharma, V. K., & Salisbury, C. M. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Journal of Pharmaceutical Sciences, 107(10), 2533–2541.

-

The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 1). Essential Amino Acid L-Methionine: Pharmaceutical Grade Purity for Health and Feed Applications. Retrieved from [Link]

-

IPS - International Products & Services. (n.d.). L-Methionine: Benefits and Innovations with Miniactives® TM Technology by IPS. Retrieved from [Link]

- Stadtman, E. R., & Levine, R. L. (2003). Methionine Oxidation and Reduction in Proteins. Amino Acids, 25(3-4), 207–218.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Methionine in Cell Culture: Fueling Biopharma Innovation. Retrieved from [Link]

- Hoshi, S., & Funabiki, K. (1990). Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors. Journal of Parenteral and Enteral Nutrition, 14(5), 496–500.

- Hoshi, S., & Funabiki, K. (1990). Methionine inhibits cellular growth dependent on the p53 status of cells. Journal of Parenteral and Enteral Nutrition, 14(5), 496–500.

-

ResearchGate. (2019, February 5). How long is L-methionine stable in a solution?. Retrieved from [Link]

- Rauk, A. (2009). Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology, 587(Pt 18), 4353–4357.

- Kim, G., & Gladyshev, V. N. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. BMC Biochemistry, 13, 21.

- Liang, X., Kaya, A., Zhang, Y., Le, D. T., Hua, D., & Gladyshev, V. N. (2012). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. BMC Biochemistry, 13(1), 21.

-

Enache, T. A. (2014, January 27). Why are methionine residues in proteins readily oxidized?. ResearchGate. Retrieved from [Link]

-

Vazquez-Añon, M. (2017, January 24). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. Retrieved from [Link]

- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methionine hydroxy analogue for all animal species. EFSA Journal, 10(4), 2623.

Sources

- 1. nbinno.com [nbinno.com]

- 2. L-Methionine Excipient GMP USP EP BP JP ChP - CAS 63-68-3 - Pfanstiehl [pfanstiehl.com]

- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. himedialabs.com [himedialabs.com]

- 8. cdn.who.int [cdn.who.int]

- 9. suractives.com [suractives.com]

- 10. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-methionine cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of Methionine Hydrochloride in Protein Synthesis Studies

Abstract

Methionine, an essential sulfur-containing amino acid, holds a unique and indispensable position in molecular biology as the primary initiator of protein synthesis in eukaryotes.[1][2] Its hydrochloride salt, methionine hydrochloride, is the preferred reagent in research settings, offering superior solubility and stability for its application in a diverse array of techniques designed to probe the intricate dynamics of the proteome. This guide provides an in-depth exploration of the function and application of methionine hydrochloride in protein synthesis studies. We will dissect the core principles behind its use, from traditional radioactive metabolic labeling to modern bioorthogonal strategies, and provide field-proven protocols and validation systems for researchers, scientists, and drug development professionals.

The Foundational Role of Methionine in Translation

Beyond initiation, methionine residues are incorporated throughout the polypeptide chain. However, its unique role as the starting amino acid makes it an ideal target for universally labeling and tracking newly synthesized proteins, providing a powerful window into the dynamics of the proteome.[4]

Methionine Hydrochloride: The Reagent of Choice

For laboratory applications, L-methionine is commonly supplied as its hydrochloride salt (C₅H₁₁NO₂S · HCl). The addition of the hydrochloride moiety significantly enhances the compound's solubility and stability in aqueous solutions, such as cell culture media and buffers.[5] This ensures consistent and reproducible concentrations in experimental setups, a critical factor for quantitative studies of protein synthesis. Stock solutions of L-methionine hydrochloride are stable for extended periods when stored correctly, typically at 2-8°C.[5][6]

Core Methodologies for Studying Protein Synthesis

The ability to introduce a traceable form of methionine into the cellular machinery allows for the direct measurement of translational activity. This principle underpins several key experimental approaches.

Radioactive Metabolic Labeling with [³⁵S]-Methionine

The classic and highly sensitive method for monitoring protein synthesis involves metabolic labeling with radioactive [³⁵S]-methionine.[7][8] Cells are cultured in methionine-free medium to deplete the endogenous pool and then supplemented with [³⁵S]-methionine. This radiolabeled amino acid is incorporated into all newly synthesized proteins.

The rate of incorporation serves as a direct measure of global protein synthesis activity.[9] Labeled proteins can be detected and quantified using autoradiography or phosphorimaging after separation by SDS-PAGE, or by scintillation counting of precipitated proteins.[7][10]

Causality in Experimental Design: The initial step of starving cells of methionine is crucial. It maximizes the uptake and incorporation of the exogenous radiolabeled methionine, thereby increasing the signal-to-noise ratio of the assay.

A powerful extension of this technique is the pulse-chase experiment , which allows for the study of protein turnover, trafficking, and degradation.

-

Pulse: Cells are briefly exposed to [³⁵S]-methionine, labeling a cohort of proteins synthesized during that short window.

-

Chase: The radioactive medium is replaced with a medium containing an excess of unlabeled ("cold") methionine. This prevents further incorporation of the radiolabel.

-

Analysis: The fate of the labeled protein cohort can then be tracked over time. A decrease in the radioactive signal for a specific protein indicates its degradation.

Caption: Workflow of a [³⁵S]-Methionine pulse-chase experiment.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

Concerns over radioactivity have driven the development of safer, non-radioactive alternatives. Bioorthogonal chemistry provides a powerful solution by introducing non-native chemical handles into proteins.[11] Methionine analogs, such as Azidohomoalanine (AHA) and Homopropargylglycine (HPG) , are recognized by the cell's translational machinery and incorporated into nascent proteins in place of methionine.[11][12]

These analogs contain bioorthogonal functional groups (an azide in AHA, an alkyne in HPG) that do not interact with native cellular components.[11] Following incorporation, these chemical handles can be selectively reacted with complementary probes (e.g., an alkyne-bearing fluorescent dye for AHA) in a process known as "click chemistry."[11][12] This enables the specific visualization and isolation of newly synthesized proteins without the need for radioisotopes.

Caption: Principle of bioorthogonal labeling using AHA.

Trustworthiness through Validation: The specificity of both radioactive and bioorthogonal labeling must be rigorously validated.

-

Protein Synthesis Inhibition Control: Pre-treatment of cells with a protein synthesis inhibitor, such as cycloheximide, should abolish the labeling signal. This confirms that the incorporation of the analog or [³⁵S]-Met is dependent on active translation.[11]

-

Methionine Competition Control: Co-incubation with an excess of natural, unlabeled methionine should significantly reduce the signal from the analog or radiolabel. This demonstrates that the tracer is competing with endogenous methionine for incorporation by the translational machinery.[11]

| Feature | [³⁵S]-Methionine Labeling | Bioorthogonal Labeling (AHA/HPG) |

| Detection Method | Autoradiography, Phosphorimaging | Fluorescence, Biotin-Streptavidin |

| Sensitivity | Very High | High |

| Safety | Requires handling of radioisotopes | Non-radioactive, safer |

| Multiplexing | Limited | Can be combined with other fluorescent probes |

| Downstream Apps | IP, SDS-PAGE | Microscopy, Flow Cytometry, Proteomics |

Table 1: Comparison of Radioactive and Bioorthogonal Labeling Methods.

Methionine Restriction (MR) Studies

Depleting methionine from the cellular environment is a powerful tool to study its impact on cellular physiology, particularly in the context of cancer and aging. Many cancer cell lines exhibit "methionine dependence," a heightened requirement for exogenous methionine, and cannot survive in a methionine-deficient environment, unlike their normal counterparts.[13][14]

Methionine restriction studies involve culturing cells in a specially formulated medium lacking methionine. This induces a variety of cellular responses, including the inhibition of protein synthesis, cell cycle arrest, and alterations in one-carbon metabolism.[13][15] These studies are critical for understanding the metabolic vulnerabilities of cancer cells and for developing novel therapeutic strategies.[13]

Experimental Protocols

The following protocols are provided as a foundation. Researchers must optimize concentrations and incubation times for their specific cell lines and experimental goals.

Protocol 1: Global Protein Synthesis Assay using [³⁵S]-Methionine

Objective: To quantify the rate of new protein synthesis.

Methodology:

-

Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Methionine Starvation: Aspirate the growth medium. Wash cells twice with warm, sterile PBS. Add pre-warmed methionine-free DMEM/RPMI supplemented with dialyzed FBS for 1-2 hours.

-

Pulse Labeling: Remove the starvation medium. Add fresh, pre-warmed methionine-free medium containing 50-250 µCi/mL of [³⁵S]-methionine.[7] Incubate for 30-60 minutes.

-